molecular formula C13H10ClF3N2O2S B2460623 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide CAS No. 338397-27-6

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide

Cat. No.: B2460623
CAS No.: 338397-27-6
M. Wt: 350.74
InChI Key: AWNGJUOBFVGBIP-UHFFFAOYSA-N
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Description

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide is a compound that features a trifluoromethyl group, a pyridine ring, and a benzenesulfonamide moiety.

Biochemical Analysis

Biochemical Properties

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .

Cellular Effects

The compound has been observed to influence various types of cells and cellular processes . It can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives. These products can have different properties and applications depending on the specific functional groups introduced .

Scientific Research Applications

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and benzenesulfonamides, such as:

Uniqueness

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the sulfonamide moiety can enhance its stability, reactivity, and potential bioactivity compared to similar compounds .

Properties

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2S/c1-8-2-4-10(5-3-8)22(20,21)19-12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNGJUOBFVGBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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